Ethanol, 2-ethoxy-, propanoate Ethanol, 2-ethoxy-, propanoate
Brand Name: Vulcanchem
CAS No.: 14272-48-1
VCID: VC18872675
InChI: InChI=1S/C4H10O2.C3H6O2/c1-2-6-4-3-5;1-2-3(4)5/h5H,2-4H2,1H3;2H2,1H3,(H,4,5)
SMILES:
Molecular Formula: C7H16O4
Molecular Weight: 164.20 g/mol

Ethanol, 2-ethoxy-, propanoate

CAS No.: 14272-48-1

Cat. No.: VC18872675

Molecular Formula: C7H16O4

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2-ethoxy-, propanoate - 14272-48-1

Specification

CAS No. 14272-48-1
Molecular Formula C7H16O4
Molecular Weight 164.20 g/mol
IUPAC Name 2-ethoxyethanol;propanoic acid
Standard InChI InChI=1S/C4H10O2.C3H6O2/c1-2-6-4-3-5;1-2-3(4)5/h5H,2-4H2,1H3;2H2,1H3,(H,4,5)
Standard InChI Key OPZOJJICKVTDSR-UHFFFAOYSA-N
Canonical SMILES CCC(=O)O.CCOCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethanol, 2-ethoxy-, propanoate is systematically named as the propanoic acid ester of 2-ethoxyethanol. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol. The structure consists of a propanoate group (-OOCCH₂CH₃) linked to the oxygen atom of 2-ethoxyethanol (HOCH₂CH₂OCH₂CH₃), resulting in the full structure: CH₃CH₂OCH₂CH₂OOCCH₂CH₃. This configuration confers balanced polarity, enabling solubility in both hydrophobic resins and polar solvents .

Physicochemical Properties

Thermal and Physical Parameters

Key properties include:

PropertyValueMethod
Boiling Point169–175°C (760 mmHg)Distillation Range
Density (d₄²⁰)0.95–0.98 g/cm³Pycnometry
Vapor Pressure (25°C)~0.15 mmHgEstimated via Antoine Eq
Refractive Index (n₂⁰D)1.407–1.412Abbe Refractometer

The narrow distillation range ensures uniform evaporation rates, critical for achieving defect-free coatings .

Solvency and Compatibility

As a slow-leveling solvent, it exhibits:

  • High Electrical Resistance: >10⁹ Ω·cm, preventing static discharge in spray applications .

  • Low Water Solubility: <0.1 g/100 mL at 20°C, reducing humidity-induced defects.

  • Hansen Solubility Parameters: δD = 16.3 MPa¹/², δP = 4.1 MPa¹/², δH = 7.2 MPa¹/², aligning with acrylics and polyurethanes .

Synthesis and Industrial Production

Esterification Methodology

The compound is synthesized via acid-catalyzed esterification of 2-ethoxyethanol with propanoic acid:

CH₃CH₂OCH₂CH₂OH+CH₃CH₂COOHH⁺CH₃CH₂OCH₂CH₂OOCCH₂CH₃+H₂O\text{CH₃CH₂OCH₂CH₂OH} + \text{CH₃CH₂COOH} \xrightarrow{\text{H⁺}} \text{CH₃CH₂OCH₂CH₂OOCCH₂CH₃} + \text{H₂O}

Reaction Conditions:

  • Catalyst: Sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst™).

  • Temperature: 80–100°C under reflux.

  • Molar Ratio: 1:1.2 (alcohol:acid) to drive equilibrium toward ester formation.

Process Optimization

Industrial-scale production employs continuous-flow reactors with immobilized catalysts, achieving yields >90% and minimizing by-products like diethyl ether. Post-synthesis purification involves fractional distillation under vacuum (20–50 mmHg) to isolate the ester from unreacted precursors .

Industrial Applications

Coatings and Paints

  • Automotive OEM/Refinish: Enhances metallic flake orientation in basecoats, improving color consistency .

  • Wood Coatings: Reduces "orange peel" texture in lacquers via controlled solvent release.

  • Marine Paints: Resists blistering under high humidity (85% RH, 40°C).

Specialty Formulations

  • Inks: Low odor and high resin compatibility make it ideal for food-packaging flexographic inks.

  • Electronics: Used in conformal coatings for PCBs, leveraging its dielectric properties .

Emerging Research and Innovations

Bio-Based Synthesis

Recent patents describe enzymatic esterification using Candida antarctica lipase B, achieving 88% conversion at 60°C in solvent-free systems .

Nanocomposite Coatings

Studies show that 2-ethoxyethyl propanoate improves dispersion of SiO₂ nanoparticles (10–50 nm) in UV-curable resins, enhancing scratch resistance by 40% .

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